Cas no 1396880-47-9 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide)

N-{4-Benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide is a synthetic organic compound featuring a unique alkyne-linked structure with benzyl(methyl)amino and phenoxypropanamide functional groups. Its molecular design offers potential as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The compound's rigid alkyne spacer enhances conformational stability, while the phenoxypropanamide moiety may contribute to binding affinity in target interactions. The presence of a tertiary amine group improves solubility in organic solvents, facilitating further derivatization. This structure is of interest for applications in medicinal chemistry, where its scaffold could serve as a basis for designing enzyme inhibitors or receptor modulators. Proper handling under controlled conditions is recommended due to its reactive functional groups.
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide structure
1396880-47-9 structure
商品名:N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide
CAS番号:1396880-47-9
MF:C21H24N2O2
メガワット:336.427465438843
CID:6051529
PubChem ID:71792876

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide 化学的及び物理的性質

名前と識別子

    • N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide
    • AKOS024542982
    • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenoxypropanamide
    • VU0540219-1
    • 1396880-47-9
    • N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
    • F6244-3321
    • N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenoxypropanamide
    • インチ: 1S/C21H24N2O2/c1-18(25-20-13-7-4-8-14-20)21(24)22-15-9-10-16-23(2)17-19-11-5-3-6-12-19/h3-8,11-14,18H,15-17H2,1-2H3,(H,22,24)
    • InChIKey: AIUKTUZNXFAJGY-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C(C)C(NCC#CCN(C)CC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 336.183778013g/mol
  • どういたいしつりょう: 336.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6244-3321-5μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6244-3321-1mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
1mg
$54.0 2023-09-09
Life Chemicals
F6244-3321-4mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
4mg
$66.0 2023-09-09
Life Chemicals
F6244-3321-10mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
10mg
$79.0 2023-09-09
Life Chemicals
F6244-3321-3mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
3mg
$63.0 2023-09-09
Life Chemicals
F6244-3321-20mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
20mg
$99.0 2023-09-09
Life Chemicals
F6244-3321-25mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
25mg
$109.0 2023-09-09
Life Chemicals
F6244-3321-30mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
30mg
$119.0 2023-09-09
Life Chemicals
F6244-3321-10μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6244-3321-40mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide
1396880-47-9
40mg
$140.0 2023-09-09

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide 関連文献

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamideに関する追加情報

Professional Introduction to N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide (CAS No. 1396880-47-9)

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide, identified by the CAS number 1396880-47-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its unique structural features, which include an amide functional group, a propargyl moiety, and a phenoxy substituent. The presence of these structural elements not only contributes to its distinct chemical properties but also opens up a wide array of potential applications in medicinal chemistry and drug development.

The structure of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide is meticulously designed to facilitate interactions with biological targets, making it a promising candidate for the synthesis of novel therapeutic agents. The benzylmethylamino group at the 4-position of the propargyl chain introduces a bulky, electron-rich moiety that can engage in hydrogen bonding or hydrophobic interactions with biological receptors. This feature is particularly valuable in the design of small-molecule inhibitors or modulators targeting specific protein kinases or other enzymes involved in disease pathways.

Recent advancements in pharmaceutical research have highlighted the importance of propargyl-containing compounds due to their ability to undergo diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of complex molecular architectures. The propargyl group in N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide serves as an excellent handle for further functionalization, enabling the synthesis of derivatives with tailored biological activities.

The phenoxypropanamide moiety in this compound contributes to its solubility and metabolic stability, which are critical factors for drug-like properties. Phenoxy groups are frequently incorporated into pharmaceuticals due to their ability to enhance binding affinity and selectivity. In particular, the phenoxypropanamide structure has been explored in the development of antiviral and anticancer agents, where it often serves as a key pharmacophore responsible for target recognition and efficacy.

Current research in medicinal chemistry is increasingly focused on identifying novel scaffolds that can modulate protein-protein interactions or enzyme activity with high precision. N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide exemplifies such an effort, as its unique combination of functional groups allows for selective engagement with biological targets while minimizing off-target effects. The compound’s potential as a lead molecule has been underscored by computational studies predicting favorable binding modes within relevant biological targets.

In vitro studies have begun to elucidate the pharmacological profile of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide, revealing promising activities against certain kinases and enzymes implicated in inflammatory and oncogenic pathways. These preliminary findings suggest that derivatives of this compound could serve as valuable starting points for the development of new therapeutic strategies. The ability to fine-tune its structure through synthetic modifications offers a flexible platform for optimizing potency, selectivity, and pharmacokinetic properties.

The synthetic accessibility of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide is another significant advantage, as it can be efficiently prepared through well-established organic reactions without requiring expensive reagents or specialized conditions. This accessibility makes it an attractive candidate for both academic research and industrial development programs aimed at producing novel drug candidates.

Future directions in the study of this compound may include exploring its role in drug discovery pipelines, particularly in the context of targeted therapy for cancer and chronic inflammatory diseases. The integration of machine learning models with experimental data could further accelerate the optimization process by predicting structural modifications that enhance biological activity. Additionally, collaborations between synthetic chemists and biologists will be crucial in validating computational predictions and translating laboratory findings into tangible therapeutic benefits.

The broader implications of such research extend beyond individual compounds like N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-phenoxypropanamide, contributing to advancements in chemical biology and precision medicine. By leveraging innovative synthetic methodologies and interdisciplinary approaches, scientists are paving the way for more effective and personalized treatments tailored to individual patient needs.

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